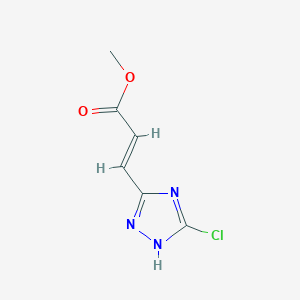
4-chloro-N-(2-ethoxyethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is a derivative of aniline, where a chlorine atom is attached to the fourth position of the benzene ring, and an ethoxyethyl group is attached to the nitrogen atom of the aniline group. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to produce 4-chloronitrobenzene.
Reduction of Nitro Group: The nitro group in 4-chloronitrobenzene is reduced to an amine group, resulting in 4-chloroaniline.
Ethoxyethylation: The amine group in 4-chloroaniline is then reacted with 2-chloroethanol to introduce the ethoxyethyl group, forming 4-chloro-N-(2-ethoxyethyl)aniline.
Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the chlorine or ethoxyethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different substituents at the chlorine or ethoxyethyl positions.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
4-Chloroaniline: Similar to 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride but lacks the ethoxyethyl group.
N-(2-ethoxyethyl)aniline: Similar structure but without the chlorine atom.
4-Chloro-N-(2-hydroxyethyl)aniline hydrochloride: Similar to the target compound but with a hydroxyethyl group instead of ethoxyethyl.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the ethoxyethyl group, which can influence its reactivity and applications compared to similar compounds.
Propiedades
IUPAC Name |
4-chloro-N-(2-ethoxyethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHRJFXXFWTAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2903534.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2903537.png)


![(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2903542.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2903549.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2903550.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)
